3-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
Overview
Description
Scientific Research Applications
Structural Analysis and Molecular Conformations
- Isomorphous and Isostructural Analysis : A study by (Blanco, Palma, Cobo, & Glidewell, 2012) examined closely related tetrahydro-1,4-epoxy-1-benzazepines, highlighting the isomorphous but not strictly isostructural nature of compounds with slight differences in molecular conformations and intermolecular interactions.
- Hydrogen-Bonded Supramolecular Assembly : Another study focused on the hydrogen-bonded structures in tetrahydro-1,4-epoxy-1-benzazepines, revealing complex supramolecular assemblies in various dimensions (Blanco, Palma, Cobo, & Glidewell, 2012).
Chemical Properties and Reactivity
- Hydrogen Bonding and Molecular Configuration : Research by (Gómez, Raysth, Palma, Cobo, Low, & Glidewell, 2008) and (Gómez, Sanabria, Palma, Bahsas, Cobo, & Glidewell, 2009) investigated aryl-substituted tetrahydro-1,4-epoxy-1-benzazepines, showing how changes in peripheral substituents can significantly impact hydrogen bonding patterns and molecular configurations.
Potential Medical Applications
- Dopaminergic Activity : A paper by (Pfeiffer, Wilson, Weinstock, Kuo, Chambers, Holden, Hahn, Wardell, Tobia, Setler, & Sarau, 1982) discussed the synthesis and evaluation of benzazepines as agonists for dopamine receptors, indicating potential applications in neurological or psychiatric conditions.
Synthesis and X-ray Diffraction Analysis
- Synthesis and Structural Data : The synthesis of related benzazepine derivatives and their X-ray powder diffraction patterns were examined, contributing to the understanding of their crystalline structures (Macías, Henao, Acosta, & Palma, 2011).
Solubility and Physicochemical Properties
- Solubility Analysis : A study focused on the solubility of various benzodiazepines, offering insights into the physicochemical properties of similar compounds (Jouyban, Shokri, Barzegar-Jalali, Hassanzadeh, Acree, Ghafourian, & Nokhodchi, 2010).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-1-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-4-3-12(16)15-5-6-17-11-2-1-10(14)7-9(11)8-15/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVXNZDZALVAQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CCCl)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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